molecular formula C13H25N B13180133 3-Methyl-5-(3-methylcyclohexyl)piperidine

3-Methyl-5-(3-methylcyclohexyl)piperidine

Cat. No.: B13180133
M. Wt: 195.34 g/mol
InChI Key: LRZDLOJYEYUIAL-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-methylcyclohexyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a methyl group at the third position of the piperidine ring and a 3-methylcyclohexyl group at the fifth position. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(3-methylcyclohexyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 3-methylcyclohexylamine with 3-methylpiperidine under acidic or basic conditions can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial production methods often focus on cost-effectiveness, safety, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(3-methylcyclohexyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

3-Methyl-5-(3-methylcyclohexyl)piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Piperidine derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as neurological disorders and infections.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-methylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially exhibiting analgesic or antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-5-(3-methylcyclohexyl)piperidine include other piperidine derivatives, such as:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a 3-methylcyclohexyl group

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

3-methyl-5-(3-methylcyclohexyl)piperidine

InChI

InChI=1S/C13H25N/c1-10-4-3-5-12(6-10)13-7-11(2)8-14-9-13/h10-14H,3-9H2,1-2H3

InChI Key

LRZDLOJYEYUIAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2CC(CNC2)C

Origin of Product

United States

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